Miglustat Miglustat Miglustat is a hydroxypiperidine that is deoxynojirimycin in which the amino hydrogen is replaced by a butyl group. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor and an anti-HIV agent. It is a member of piperidines and a tertiary amino compound. It is functionally related to a duvoglustat.
Miglustat, commonly marketed under the trade name Zavesca, is a drug used to treat Gaucher disease. It inhibits the enzyme glucosylceramide synthase, an essential enzyme for the synthesis of most glycosphingolipids. It is only used for patients who cannot be treated with enzyme replacement therapy with imiglucerase. Miglustat is now the first and only approved therapy for patients with Niemann-Pick disease type C (NP-C). It has recently been approved for treatment of progressive neurological symptoms in adult and pediatric patients in the European Union, Brazil, and South Korea. Miglustat was first developed as an anti-HIV agent in the 1990s. However, clinical experience with miglustat showed that therapeutic levels of the drug could not be achieved in patients without a high incidence of adverse effect.
Miglustat is a Glucosylceramide Synthase Inhibitor and Enzyme Stabilizer. The mechanism of action of miglustat is as a Glucosylceramide Synthase Inhibitor and Enzyme Stabilizer.
Miglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with miglustat is limited, but it has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Miglustat is a synthetic, N-alkylated imino analogue of D-glucose. Miglustat competitively and reversibly binds to and inhibits the activity of UDP-glucose ceramide glucosyltransferase, which catalyzes the initial step in the synthesis of glycosphingolipids (GSL). This leads to a decrease in the production of glycosphingolipid, which has important roles in various cellular processes. Miglustat can be used in substrate reduction therapy in diseases in which the enzyme glucocerebrosidase, that is responsible for the breakdown of GSL, is deficient.
Brand Name: Vulcanchem
CAS No.: 72599-27-0
VCID: VC0535440
InChI: InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
SMILES: CCCCN1CC(C(C(C1CO)O)O)O
Molecular Formula: C10H21NO4
Molecular Weight: 219.28 g/mol

Miglustat

CAS No.: 72599-27-0

VCID: VC0535440

Molecular Formula: C10H21NO4

Molecular Weight: 219.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Miglustat - 72599-27-0

Description

Miglustat, commonly marketed under the brand name Zavesca, is a synthetic compound used primarily in the treatment of type I Gaucher disease and Niemann-Pick disease type C (NP-C). It functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, which is crucial in the synthesis of most glycosphingolipids .

Mechanism of Action

Miglustat's primary mechanism is substrate reduction therapy, which involves inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for converting ceramide into glucosylceramide, a glycosphingolipid that accumulates in cells due to the deficiency of glucocerebrosidase in Gaucher disease . By reducing the synthesis of glucosylceramide, miglustat decreases the substrate load on the deficient glucocerebrosidase enzyme, allowing it to be more effective in breaking down the remaining glucosylceramide .

Gaucher Disease

Gaucher disease is an autosomal recessive disorder characterized by a deficiency in glucocerebrosidase, leading to the accumulation of glucosylceramide in macrophages. This results in hepatosplenomegaly, bone marrow infiltration, and hematological abnormalities such as anemia and thrombocytopenia . Miglustat is used as an alternative to enzyme replacement therapy for patients who cannot receive it .

Niemann-Pick Disease Type C (NP-C)

Miglustat has been approved for treating progressive neurological symptoms in adult and pediatric patients with NP-C in several regions, including the European Union, Brazil, and South Korea . It helps reduce the accumulation of gangliosides in the brain, which are associated with the disease's neurodegenerative symptoms .

Research Findings

Clinical trials have shown that miglustat improves liver and spleen volume, hemoglobin concentration, and platelet count in patients with Gaucher disease . Additionally, it has been effective in reducing the progression of neurological symptoms in NP-C patients .

Comparison with Other Treatments

Treatment TypeMechanismDiseases Treated
MiglustatSubstrate reduction therapy, inhibiting glucosylceramide synthaseGaucher disease, Niemann-Pick disease type C
ImigluceraseEnzyme replacement therapy, providing functional glucocerebrosidaseGaucher disease
VelagluceraseEnzyme replacement therapy, providing functional glucocerebrosidaseGaucher disease
Taliglucerase alfaEnzyme replacement therapy, providing functional glucocerebrosidaseGaucher disease
CAS No. 72599-27-0
Product Name Miglustat
Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
IUPAC Name (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Standard InChI InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
Standard InChIKey UQRORFVVSGFNRO-UTINFBMNSA-N
Isomeric SMILES CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
SMILES CCCCN1CC(C(C(C1CO)O)O)O
Canonical SMILES CCCCN1CC(C(C(C1CO)O)O)O
Appearance Solid powder
Melting Point 169-172 °C
169 - 172 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Highly soluble in water (>1000 mg/mL as a free base).
3.31e+02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms miglustat
N-(n-butyl)deoxy-nojirimycin
N-(n-butyl)deoxynojirimycin
n-butyl deoxynojirimycin
n-butyldeoxynojirimycin
OGT 918
SC 48334
SC-48334
Zavesca
Reference 1: Kitatani T, Takahashi S, Ikenoya S. [Pharmacological and clinical profiles of miglustat (Brazaves(®)) for the treatment of Niemann-Pick type C disease]. Nihon Yakurigaku Zasshi. 2013 Mar;141(3):160-7. Review. Japanese. PubMed PMID: 23470482. 2: Walterfang M, Chien YH, Imrie J, Rushton D, Schubiger D, Patterson MC. Dysphagia as a risk factor for mortality in Niemann-Pick disease type C: systematic literature review and evidence from studies with miglustat. Orphanet J Rare Dis. 2012 Oct 6;7:76. doi: 10.1186/1750-1172-7-76. Review. PubMed PMID: 23039766; PubMed Central PMCID: PMC3552828. 3: Venier RE, Igdoura SA. Miglustat as a therapeutic agent: prospects and caveats. J Med Genet. 2012 Sep;49(9):591-7. doi: 10.1136/jmedgenet-2012-101070. Epub 2012 Aug 14. Review. PubMed PMID: 22892202. 4: Belmatoug N, Burlina A, Giraldo P, Hendriksz CJ, Kuter DJ, Mengel E, Pastores GM. Gastrointestinal disturbances and their management in miglustat-treated patients. J Inherit Metab Dis. 2011 Oct;34(5):991-1001. doi: 10.1007/s10545-011-9368-7. Epub 2011 Jul 21. Review. PubMed PMID: 21779792. 5: Pastores GM, Giraldo P, Chérin P, Mehta A. Goal-oriented therapy with miglustat in Gaucher disease. Curr Med Res Opin. 2009 Jan;25(1):23-37. doi: 10.1185/03007990802576518 . Review. PubMed PMID: 19210136. 6: Pastores GM. Miglustat: substrate reduction therapy for lysosomal storage disorders associated with primary central nervous system involvement. Recent Pat CNS Drug Discov. 2006 Jan;1(1):77-82. Review. PubMed PMID: 18221193. 7: Lachmann RH. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders. Drugs Today (Barc). 2006 Jan;42(1):29-38. Review. PubMed PMID: 16511609. 8: Weinreb NJ, Barranger JA, Charrow J, Grabowski GA, Mankin HJ, Mistry P. Guidance on the use of miglustat for treating patients with type 1 Gaucher disease. Am J Hematol. 2005 Nov;80(3):223-9. Review. PubMed PMID: 16247743. 9: McCormack PL, Goa KL. Miglustat. Drugs. 2003;63(22):2427-34; discussion 2435-6. Review. PubMed PMID: 14609352. 10: Cox TM, Aerts JM, Andria G, Beck M, Belmatoug N, Bembi B, Chertkoff R, Vom Dahl S, Elstein D, Erikson A, Giralt M, Heitner R, Hollak C, Hrebicek M, Lewis S, Mehta A, Pastores GM, Rolfs A, Miranda MC, Zimran A; Advisory Council to the European Working Group on Gaucher Disease. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. J Inherit Metab Dis. 2003;26(6):513-26. Review. PubMed PMID: 14605497. 11: Lachmann RH. Miglustat. Oxford GlycoSciences/Actelion. Curr Opin Investig Drugs. 2003 Apr;4(4):472-9. Review. PubMed PMID: 12808890. 12: Pastores GM, Barnett NL. Substrate reduction therapy: miglustat as a remedy for symptomatic patients with Gaucher disease type 1. Expert Opin Investig Drugs. 2003 Feb;12(2):273-81. Review. PubMed PMID: 12556220.
PubChem Compound 51634
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :